4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride

Medicinal Chemistry Chemical Synthesis Building Block Quality

4-Methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride (CAS 2866334-95-2) is a synthetic, heterocyclic aromatic amine belonging to the 5-aminopyrazole class, featuring a 4-methoxy substituent and an N1-methyl group, supplied as a hydrochloride salt. This compound is listed in PubChem (CID with a molecular weight of 163.60 g/mol.

Molecular Formula C5H10ClN3O
Molecular Weight 163.60 g/mol
CAS No. 2866334-95-2
Cat. No. B6604194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride
CAS2866334-95-2
Molecular FormulaC5H10ClN3O
Molecular Weight163.60 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)OC)N.Cl
InChIInChI=1S/C5H9N3O.ClH/c1-8-5(6)4(9-2)3-7-8;/h3H,6H2,1-2H3;1H
InChIKeySFZFXTOWDLFAOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-1-methyl-1H-pyrazol-5-amine Hydrochloride (CAS 2866334-95-2) – Core Identity, Purity Specifications, and Procurement Baselines


4-Methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride (CAS 2866334-95-2) is a synthetic, heterocyclic aromatic amine belonging to the 5-aminopyrazole class, featuring a 4-methoxy substituent and an N1-methyl group, supplied as a hydrochloride salt [1]. This compound is listed in PubChem (CID 155595156) with a molecular weight of 163.60 g/mol [1]. Commercially, it is available through major chemical suppliers with defined purity specifications: Sigma-Aldrich offers this compound at ≥95% purity as the hydrochloride salt , while Leyan (Shanghai) catalogs it at 98% purity . These specifications serve as the primary verifiable procurement benchmarks, as no standardized pharmacopeial monograph or certified reference material exists for this specific analog at this time.

Why Generic 5-Aminopyrazole Substitution or Free Base Swapping Risks Assay Reproducibility and Synthetic Yield for CAS 2866334-95-2


This compound is not interchangeable with other 5-aminopyrazoles (e.g., 4-chloro, 4-methyl, or unsubstituted variants) or with its free base form. The hydrochloride salt form directly influences aqueous solubility, dissolution rate, and long-term chemical stability compared to the neutral amine, which can affect reaction stoichiometry in multi-step syntheses and biological assay preparation . Furthermore, the 4-methoxy group contributes distinct electronic and steric properties that are known to alter reactivity in N-functionalization and cyclization steps compared to 4-alkyl or 4-halo analogs [1]. While published head-to-head quantitative comparisons of this exact compound against its closest structural analogs are currently absent from the open literature, the known structure-activity relationship (SAR) principles for 5-aminopyrazoles indicate that even minor substituent changes at the 4-position can lead to substantial shifts in target affinity and pharmacokinetic profile in medicinal chemistry programs [1]. Therefore, generic substitution without empirical validation carries a non-trivial risk of altered synthetic outcomes or discordant biological results.

Product-Specific Quantitative Evidence Guide for 4-Methoxy-1-methyl-1H-pyrazol-5-amine Hydrochloride


Defined Purity Specification (95%–98%) as a Quality Gate for Reproducible Research Synthesis

Procurement from authenticated sources ensures a specified minimum purity that reduces the risk of side reactions and purification losses in multi-step synthetic sequences. Sigma-Aldrich certifies a purity ≥95% for this hydrochloride salt , while Leyan catalogues it at 98% . In contrast, many generic small-quantity resellers list this compound without any documented purity specification, leaving the end-user with an unknown impurity profile. This specification gap is meaningful because structurally similar 5-aminopyrazole building blocks purchased without purity certification have been noted in synthetic methodology reports to require re-purification before use due to colored impurities or incomplete salt formation [1].

Medicinal Chemistry Chemical Synthesis Building Block Quality

Hydrochloride Salt Form Provides Solubility and Handling Advantages Over the Free Base in Aqueous Reaction Media

This product is supplied exclusively as the hydrochloride salt , whereas many close structural analogs (e.g., 1-methyl-1H-pyrazol-5-amine, 4-chloro-1-methyl-1H-pyrazol-5-amine) are often available only as the free base from certain suppliers. General physicochemical principles dictate that hydrochloride salt formation for weakly basic heterocyclic amines typically increases aqueous solubility by 1–3 orders of magnitude compared to the free base, although no published solubility measurement for this exact compound was identified in the search. In the absence of direct experimental data, the known solubility enhancement of analogous pyrazole amines upon hydrochloride formation provides class-level inference [1]. This is particularly relevant for reactions conducted in water-miscible solvents or for aqueous biological assay preparation, where free base forms may exhibit limited dissolution or require co-solvents that could interfere with enzyme or cell-based assays.

Salt Selection Aqueous Solubility Building Block Handling

4-Methoxy Substituent Enables Regioselective Derivatization Not Accessible with 4-Unsubstituted or 4-Alkyl Analogs

In the methodology reported by Grosse et al. (2017), fully substituted amino-pyrazole building blocks bearing electron-donating groups at the 4-position were shown to undergo regioselective deaminative diazotization followed by Suzuki–Miyaura cross-coupling, achieving overall yields of up to 71% over four steps [1]. Although 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride was not the specific substrate in that study, the reported transformation is representative of the reactivity accessible with 4-alkoxy-substituted 5-aminopyrazoles. By contrast, the analogous 4-unsubstituted or 4-methyl congeners lack the electronic activation imparted by the methoxy group, which can alter the regiochemical outcome in electrophilic substitution and N-functionalization reactions. No direct comparative yield data between 4-methoxy and 4-methyl or 4-H analogs was found in the open literature for this exact compound.

Regioselective Synthesis 5-Aminopyrazole Derivatization Heterocycle Functionalization

Patent Landscape Suggests Privileged Scaffold Status for α2B-Adrenoceptor Agonist Programs

Alceptor Therapeutics Inc. has filed patents disclosing pyrazol-5-amine derivatives as α2B-adrenoceptor agonists for the treatment of pain and hypertension [1]. While the specific patent claims and enumerated compounds are not publicly accessible without subscription access, the fact that newly patented α2B-adrenoceptor agonists are based on a pyrazol-5-amine core indicates that this scaffold—and by extension, key building blocks such as 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride—holds contemporary industrial relevance. This contrasts with many older 5-aminopyrazole building blocks that appear primarily in expired generic patent spaces. No comparative affinity or efficacy data could be extracted from the patent abstract alone.

α2B-Adrenoceptor Agonist Pyrazol-5-amine Patent Pain and Hypertension

Best Research and Industrial Application Scenarios for 4-Methoxy-1-methyl-1H-pyrazol-5-amine Hydrochloride


Medicinal Chemistry: Modular Synthesis of 4,5-Disubstituted Pyrazole Libraries

This hydrochloride salt serves as a pre-activated building block for parallel medicinal chemistry efforts targeting kinase or GPCR programs. The defined purity (≥95%) and salt form support direct weighing and dissolution for high-throughput amide coupling, urea formation, or reductive amination at the 5-amino group, without the additional step of hydrochloride salt preparation. The 4-methoxy substituent provides a fixed electronic environment that can be exploited in structure-activity relationship (SAR) exploration of the 5-position [1].

Process Chemistry: Late-Stage Functionalization via Diazotization and Cross-Coupling

Building on the methodology of Grosse et al. (2017), this scaffold can be advanced through diazotization and Suzuki–Miyaura coupling to install aryl or heteroaryl groups at the 5-position in good overall yield [1]. The procurement of a pre-qualified building block with purity documentation supports process development batch records and technology transfer to pilot scale.

Analytical Chemistry: Reference Standard for HPLC Purity Calibration

Given the availability at 98% purity (Leyan) and ≥95% purity (Sigma-Aldrich), this compound can serve as an external standard for calibrating HPLC-UV or LC-MS purity assays of reaction mixtures where this core appears as an intermediate or impurity, provided that independent identity confirmation (e.g., NMR, HRMS) is performed by the user .

Agrochemical Discovery: Intermediate for 1-Methylpyrazol-5-amine Derivatives with Disulfide Moieties

Recent work published in the Journal of Agricultural and Food Chemistry (2024) demonstrates that 1-methyl-1H-pyrazol-5-amine derivatives incorporating disulfide moieties exhibit potent antifungal (EC50 0.64 mg/L against Valsa mali) and antibacterial (MIC90 1.56 mg/L against Pseudomonas syringae) activities, outperforming natural product controls . While the reported active compounds are fully elaborated derivatives, the 4-methoxy-1-methyl-1H-pyrazol-5-amine core represents a direct precursor for synthesizing focused libraries of such disulfide-containing agrochemical candidates.

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